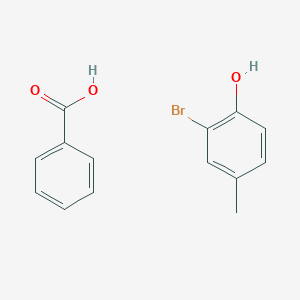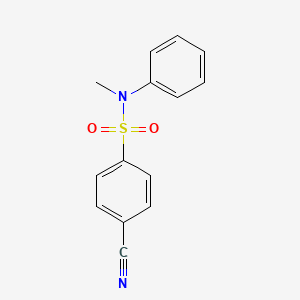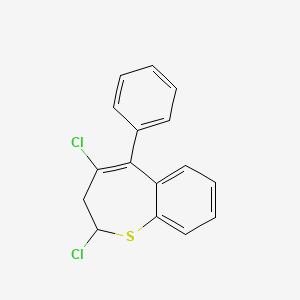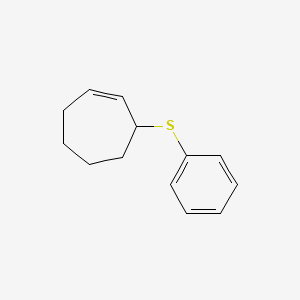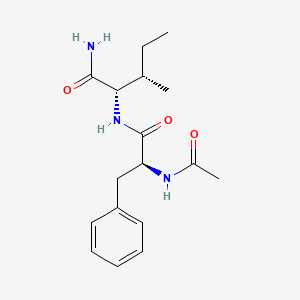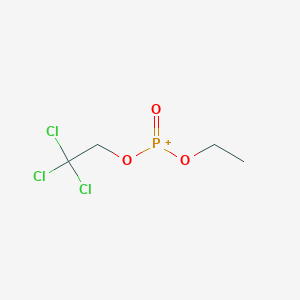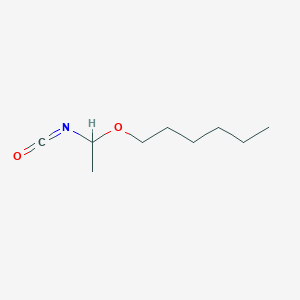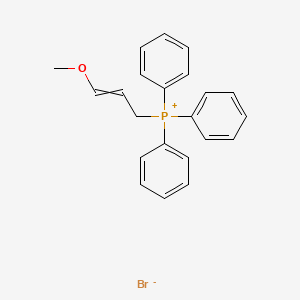
(3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its applications in organic synthesis, particularly in the Wittig reaction. This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-methoxyprop-2-en-1-yl moiety, with bromide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with 3-methoxyprop-2-en-1-yl bromide under controlled conditions yields the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a polar solvent such as tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is primarily involved in the Wittig reaction, where it acts as a Wittig reagent. This reaction involves the conversion of aldehydes or ketones to alkenes through the formation of a phosphonium ylide intermediate .
Common Reagents and Conditions: The Wittig reaction with this compound typically requires a strong base such as butyllithium or sodium hydride to generate the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether at low temperatures to stabilize the ylide .
Major Products: The major product of the Wittig reaction involving this compound is an alkene, with triphenylphosphine oxide as a byproduct .
科学研究应用
Chemistry: In organic chemistry, this compound is widely used for the synthesis of alkenes via the Wittig reaction. It is particularly valuable for the formation of carbon-carbon double bonds with high stereoselectivity .
Biology and Medicine: While the primary application is in organic synthesis, derivatives of triphenylphosphonium compounds have been explored for their potential in targeting mitochondria in biological systems. This has implications for the development of drugs that can selectively target mitochondrial dysfunction .
Industry: In the industrial sector, (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is used in the synthesis of various fine chemicals and pharmaceuticals. Its role in the efficient formation of alkenes makes it a valuable reagent in large-scale organic synthesis .
作用机制
The mechanism of action of (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
相似化合物的比较
Methyltriphenylphosphonium bromide: This compound is similar in structure but has a methyl group instead of the 3-methoxyprop-2-en-1-yl moiety.
(Bromomethyl)triphenylphosphonium bromide: Another related compound with a bromomethyl group.
Uniqueness: The presence of the 3-methoxyprop-2-en-1-yl group in (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide provides unique reactivity and selectivity in the Wittig reaction, making it distinct from other triphenylphosphonium derivatives .
属性
CAS 编号 |
66164-40-7 |
|---|---|
分子式 |
C22H22BrOP |
分子量 |
413.3 g/mol |
IUPAC 名称 |
3-methoxyprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
UDZRWXQZXNSIEW-UHFFFAOYSA-M |
规范 SMILES |
COC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)

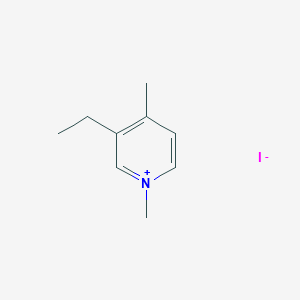
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
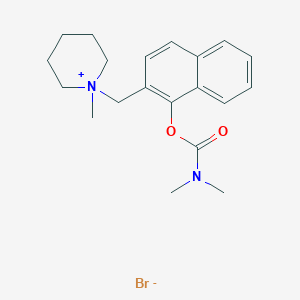

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
